molecular formula C4H8N2 B13285024 (2S)-2-aminobutanenitrile CAS No. 631921-68-1

(2S)-2-aminobutanenitrile

Cat. No.: B13285024
CAS No.: 631921-68-1
M. Wt: 84.12 g/mol
InChI Key: DQQIUVCNBOJDGF-BYPYZUCNSA-N
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Description

(2S)-2-Aminobutanenitrile is a valuable chiral building block in organic synthesis and pharmaceutical research. This compound features both an amino group and a nitrile moiety on a stereospecific carbon center, making it a versatile intermediate for the synthesis of more complex, enantiomerically pure molecules. Its primary research value lies in its role as a key precursor in the synthesis of active pharmaceutical ingredients (APIs). Notably, it serves as a critical chiral synthon in the synthetic pathway of (S)-2-aminobutanamide, which is a direct intermediate for the production of levetiracetam, a widely used anti-epileptic drug . The enzymatic synthesis of (S)-2-aminobutanamide from (S)-2-aminobutanenitrile, catalyzed by nitrile hydratase, highlights the compound's utility in green and sustainable biocatalytic processes . Furthermore, the (S)-2-aminobutanol structural motif, which can be derived from this nitrile, is an important chiral precursor for the anti-tuberculosis agent (S,S)-ethambutol . The nitrile functional group is a common feature in modern medicinal chemistry, often incorporated to enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates . With a molecular formula of C4H8N2 and a molecular weight of 84.12 g/mol , this product is supplied as a high-purity compound to ensure consistent and reliable performance in research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

631921-68-1

Molecular Formula

C4H8N2

Molecular Weight

84.12 g/mol

IUPAC Name

(2S)-2-aminobutanenitrile

InChI

InChI=1S/C4H8N2/c1-2-4(6)3-5/h4H,2,6H2,1H3/t4-/m0/s1

InChI Key

DQQIUVCNBOJDGF-BYPYZUCNSA-N

Isomeric SMILES

CC[C@@H](C#N)N

Canonical SMILES

CCC(C#N)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2s 2 Aminobutanenitrile and Chiral Alpha Aminonitriles

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched products, maximizing the yield of the desired stereoisomer. acs.org Various strategies have been employed to control the stereochemistry of the cyanation step in the formation of α-aminonitriles.

Chiral Auxiliary-Mediated Strategies (e.g., Ni(II) Complexes of Schiff Bases)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org A prominent strategy in the asymmetric synthesis of α-amino acid precursors involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or other amino acids. nih.govnih.gov This methodology, pioneered by Belokon and others, utilizes a chiral ligand, often derived from proline, to create a rigid, planar complex with Ni(II). nih.govresearchgate.net

The chiral environment of the complex effectively shields one face of the enolate, leading to highly diastereoselective alkylation reactions. nih.gov While this method has been extensively applied to the synthesis of a wide variety of α-amino acids, the principles can be extended to the synthesis of chiral α-aminonitriles. nih.govresearchgate.net The general approach involves the alkylation of a Ni(II) complex of a glycine Schiff base, where the chiral ligand directs the approach of the electrophile. nih.gov After the stereoselective alkylation, the chiral auxiliary can be removed, yielding the desired enantiomerically enriched product. nih.gov

Table 1: Asymmetric Alkylation of Ni(II) Glycine Schiff Base Complexes

Chiral Ligand Source Electrophile Diastereomeric Excess (d.e.) Reference
(S)-Proline derivative Benzyl bromide High nih.gov

This table illustrates the high diastereoselectivity achievable with this methodology for the synthesis of α-amino acid precursors, a strategy applicable to chiral α-aminonitrile synthesis.

Asymmetric Catalysis in Stereoselective Formation

The use of substoichiometric amounts of a chiral catalyst represents a more atom-economical approach to asymmetric synthesis. nih.govnih.gov In the context of α-aminonitrile synthesis, catalytic asymmetric Strecker reactions have been a major focus of research. nih.gov This reaction involves the addition of a cyanide source to an imine, with a chiral catalyst controlling the facial selectivity of the nucleophilic attack. organicreactions.org

A variety of chiral catalysts have been developed for this purpose, including metal complexes and organocatalysts. For instance, novel chiral zirconium binuclear catalysts have been shown to be effective in the Strecker reaction of aldimines with tributyltin cyanide, affording α-aminonitriles in good yields and with high enantioselectivities. nih.gov Similarly, simple and robust chiral amido-thiourea catalysts have been successfully employed to control the hydrocyanation step, even when using safer aqueous cyanide salts, making the process adaptable for large-scale synthesis. nih.govnih.gov

Table 2: Examples of Catalysts in Asymmetric Strecker Synthesis

Catalyst Type Substrate Cyanide Source Enantiomeric Excess (ee) Reference
Chiral Zirconium Binuclear Catalyst Aldimine Bu₃SnCN High nih.gov
Chiral Amido-thiourea Aliphatic Imine KCN (aqueous) High nih.gov

This table presents different types of chiral catalysts and their effectiveness in promoting the enantioselective synthesis of α-aminonitriles.

Strecker Reaction Variants and Innovations

The classical Strecker reaction, first reported in 1850, is a three-component condensation of an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile. mdpi.comnih.gov While it remains a cornerstone for the synthesis of these compounds, several innovative variants have been developed to improve efficiency and expand its scope. mdpi.com

Alkylative Strecker Cyanation for α-Aminonitrile Units

Innovations in the Strecker reaction have led to the development of alkylative variants that further enhance its synthetic utility. These methods allow for the direct formation of more complex α-aminonitrile structures. One such approach involves the one-pot synthesis of α-amino nitrile units through the concomitant addition of alkyl (or aryl) Grignard reagents and a cyanide source, such as trimethylsilyl cyanide (TMSCN), to readily available formamides. This alkylative Strecker cyanation is broad in scope and proceeds under mild conditions, providing a diverse range of α-aminonitriles in good yields.

One-Pot Methodologies for Enhanced Efficiency

One-pot methodologies, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Many modern Strecker reactions are designed as one-pot procedures, combining the formation of the imine intermediate and the subsequent cyanation. mdpi.com The use of various catalysts, including Lewis acids and organocatalysts, can facilitate these one-pot reactions, often leading to shorter reaction times and excellent product yields. For example, indium powder in water has been shown to be an efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles from a wide range of amines and aldehydes with TMSCN. nih.gov

Biocatalytic and Enzymatic Transformations

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often exhibit high regio- and enantioselectivity, making them ideal for the synthesis of chiral compounds. d-nb.info

In the context of (2S)-2-aminobutanenitrile and other chiral α-aminonitriles, nitrile-converting enzymes such as nitrilases and nitrile hydratases are of particular interest. nih.govd-nb.infocsir.co.za These enzymes can catalyze the hydrolysis of nitriles to either carboxylic acids or amides. d-nb.info

A notable example is the enzymatic synthesis of (S)-2-aminobutanamide from 2-aminobutanenitrile (B1582908). A patented process describes the use of a nitrile hydratase in a buffer solution to catalyze this transformation in a single step. google.com This biocatalytic approach avoids the use of harsh chemical reagents and can lead to high yields of the desired enantiomerically pure amide, which is a valuable precursor for pharmaceuticals. google.com

Furthermore, dynamic kinetic resolution processes have been established for the synthesis of α-amino acids starting from racemic α-aminonitriles. One such process for the production of (R)-α-aminobutyric acid begins with racemic 2-aminobutanenitrile and employs a multi-enzyme system. This system includes a non-stereoselective nitrile hydratase from Rhodococcus opacus that hydrolyzes both enantiomers of 2-aminobutanenitrile to the corresponding racemic 2-aminobutyramide. Subsequently, a D-selective aminopeptidase selectively hydrolyzes the (R)-amide, allowing for the separation of the desired enantiomer.

Table 3: Enzymatic Transformation of 2-Aminobutanenitrile

Enzyme Source Organism Transformation Product Reference
Nitrile Hydratase Not specified 2-Aminobutanenitrile → (S)-2-Aminobutanamide (S)-2-Aminobutanamide google.com

This table highlights specific examples of biocatalytic transformations involving 2-aminobutanenitrile, demonstrating the utility of enzymes in synthesizing chiral derivatives.

Enzyme-Catalyzed Synthesis of Chiral Aminonitriles

The pursuit of greener and more selective chemical transformations has led to the development of enzyme-catalyzed methods for the synthesis of chiral aminonitriles. Biocatalysis offers several advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. Key enzymes in this field include nitrilases and hydroxynitrile lyases (HNLs).

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia (B1221849). d-nb.info In the context of chiral aminonitrile synthesis, they can be employed in kinetic resolution processes. frontiersin.orgnih.gov A chemoenzymatic approach often involves the chemical synthesis of a racemic α-aminonitrile via the Strecker reaction, followed by an enantioselective hydrolysis of one of the enantiomers by a nitrilase. frontiersin.org This leaves the unreacted, enantiomerically enriched aminonitrile. This strategy allows for a dynamic kinetic resolution, as the racemization of the aminonitrile can occur in situ under the alkaline conditions of the Strecker synthesis, theoretically enabling a complete conversion to the desired chiral product. frontiersin.org

Hydroxynitrile lyases (HNLs) are another class of enzymes pivotal in the synthesis of chiral building blocks. pu-toyama.ac.jpacs.org They catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, producing chiral cyanohydrins with high enantiomeric excess. pu-toyama.ac.jpresearchgate.net These cyanohydrins can then be chemically converted to the corresponding chiral α-aminonitriles. The stereoselectivity of HNLs, which can be either (R)- or (S)-selective, is a key determinant in the chirality of the final aminonitrile product. ebi.ac.uk

The following table summarizes representative examples of enzyme-catalyzed synthesis of chiral aminonitriles and their precursors.

Enzyme/MethodSubstrateProductKey Findings
Nitrilase Variants (from E. coli)Racemic phenylglycinonitrile(R)-phenylglycine and (S)-phenylglycinonitrileCoupling of Strecker synthesis with enantioselective nitrilase hydrolysis. frontiersin.org
(R)-Hydroxynitrile Lyase (Prunus amygdalus)Benzaldehyde and HCN(R)-MandelonitrileHigh enantioselectivity for the synthesis of the cyanohydrin precursor. researchgate.net
(S)-Hydroxynitrile Lyase (Hevea brasiliensis)Various aliphatic and aromatic aldehydes(S)-CyanohydrinsBroad substrate tolerance for the synthesis of (S)-cyanohydrin precursors. ebi.ac.uk

Enzyme Immobilization and Flow Reactor Applications in Biocatalysis

To enhance the industrial viability of enzyme-catalyzed processes, enzyme immobilization has emerged as a critical technology. Immobilization involves confining the enzyme to a solid support, which can improve its stability, facilitate its separation from the reaction mixture, and enable its reuse over multiple cycles. mdpi.com Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking.

The application of immobilized enzymes in continuous flow reactors offers significant advantages over traditional batch processes. Flow reactors can provide better control over reaction parameters, higher space-time yields, and the potential for process automation and intensification. mdpi.com The use of a packed-bed reactor containing an immobilized enzyme allows for the continuous conversion of a substrate stream into the desired product.

A study on the immobilization of a hydroxynitrile lyase from Granulicella tundricola on Celite R-633 demonstrated the potential of this approach for the continuous synthesis of chiral compounds. mdpi.com While this particular study focused on a nitroaldol reaction, the principles are directly applicable to the synthesis of chiral cyanohydrins, the precursors to aminonitriles. The immobilized enzyme was used in a stainless steel flow reactor, allowing for continuous production over an extended period. mdpi.com This highlights the potential for developing robust and efficient manufacturing processes for chiral aminonitriles using immobilized enzyme technology in flow systems.

The table below presents data on the use of an immobilized enzyme in a flow reactor system.

Enzyme SystemSupportReactor TypeSubstrateProductFlow RateKey Findings
Immobilized GtHNL-3VCelite R-633Packed-bed flow reactorBenzaldehyde and nitromethane(R)-2-nitro-1-phenylethanol0.01 mL/minContinuous synthesis achieved over 15 hours. mdpi.com

Other Prominent Organic Synthesis Routes for Aminonitriles

Beyond biocatalysis, several powerful organic synthesis methodologies are employed for the production of aminonitriles. These routes often offer versatility in terms of substrate scope and can be highly efficient.

Oxidative Cyanation of Tertiary Amines

The oxidative cyanation of tertiary amines represents a direct approach to α-aminonitriles through the functionalization of a C-H bond adjacent to the nitrogen atom. mdpi.comresearchgate.net This method typically involves an oxidant to generate an iminium ion intermediate, which is then trapped by a cyanide source. mdpi.com

A variety of catalytic systems have been developed for this transformation. For instance, the use of hydrated ruthenium trichloride (RuCl₃·H₂O) as a catalyst with molecular oxygen as the oxidant has been shown to be effective for the cyanation of various tertiary amines, including N,N-dialkylanilines. researchgate.netorganic-chemistry.org This reaction provides a valuable alternative to the classical Strecker synthesis. researchgate.net The reaction conditions are generally mild, and the process can tolerate a range of functional groups. organic-chemistry.org

The following table provides examples of the oxidative cyanation of tertiary amines.

Tertiary AmineCatalystCyanide SourceOxidantSolventYield (%)
N,N-DimethylanilineRuCl₃·H₂ONaCNO₂Methanol95
N-MethylpiperidineRuCl₃·H₂ONaCNO₂Methanol85
N-MethylpyrrolidineRuCl₃·H₂ONaCNO₂Methanol88

Catalytic Hydrogenation for Aminonitrile Production

The one-pot, three-component Strecker reaction is a cornerstone in the synthesis of α-aminonitriles. mdpi.comlew.ro This reaction involves the condensation of an aldehyde or ketone with an amine (or ammonia) and a cyanide source. researchgate.net While not a direct hydrogenation in the sense of adding H₂, the formation of the imine intermediate followed by the nucleophilic addition of cyanide can be viewed as a form of reductive amination followed by cyanation. The process is often facilitated by a catalyst that activates the carbonyl group or the imine intermediate. lew.ro

Various catalysts have been employed to promote the Strecker reaction, including Lewis acids and other inorganic catalysts. Sodium dihydrogen phosphate (NaH₂PO₄·H₂O), for example, has been utilized as an efficient and inexpensive catalyst for the synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide (TMSCN) in ethanol at room temperature. lew.ro This method offers the advantages of mild reaction conditions, simple work-up, and high yields. lew.ro

The table below presents examples of the catalytic one-pot synthesis of α-aminonitriles.

AldehydeAmineCyanide SourceCatalystSolventYield (%)
BenzaldehydeAnilineTMSCNNaH₂PO₄·H₂OEthanol95
4-ChlorobenzaldehydeAnilineTMSCNNaH₂PO₄·H₂OEthanol92
4-MethoxybenzaldehydeAnilineTMSCNNaH₂PO₄·H₂OEthanol94

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2s 2 Aminobutanenitrile

Mechanistic Investigations of Formation Pathways

The synthesis of α-aminonitriles, including (2S)-2-aminobutanenitrile, is often achieved through multicomponent reactions like the Strecker synthesis. Mechanistic studies focus on understanding the sequence of bond-forming events and the structures of transient species to optimize reaction efficiency and stereoselectivity.

The formation of 2-aminobutanenitrile (B1582908) typically involves several key transient species. In the classic Strecker synthesis, the reaction of propionaldehyde (B47417) with ammonia (B1221849) generates an imine intermediate. Subsequent nucleophilic attack by a cyanide ion on this imine leads to the formation of the α-aminonitrile product.

In other synthetic approaches, different intermediates have been identified. For instance, the synthesis of aminonitriles via the Staudinger reduction of azidonitriles proceeds through an iminophosphorane intermediate. researchgate.net Oxidative cyanation reactions may involve radical intermediates. researchgate.net

Modern computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a crucial role in elucidating these pathways. frontiersin.org These methods allow for the modeling of high-energy transition states, which are fleeting configurations of atoms at the peak of the reaction energy profile. solubilityofthings.commasterorganicchemistry.com By mapping the reaction pathway and calculating the energies of intermediates and transition states, researchers can predict the most likely mechanism. frontiersin.orgsolubilityofthings.com Techniques such as Intrinsic Reaction Coordinate (IRC) calculations help confirm that a calculated transition state correctly connects the reactants and products. frontiersin.org

Table 1: Key Intermediates in Aminonitrile Synthesis

Synthesis Method Key Intermediate(s)
Strecker Synthesis Imine
Staudinger Reduction Iminophosphorane researchgate.net

Achieving the specific (S) configuration at the chiral center of 2-aminobutanenitrile requires precise control over the reaction's stereochemistry. numberanalytics.com Several strategies are employed to influence the stereochemical outcome, primarily by creating a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com

One common approach is the use of chiral auxiliaries . These are chiral molecules that temporarily attach to a substrate, direct the stereochemical course of a reaction, and are then removed. For example, forming a Schiff base between a glycine (B1666218) derivative and a recyclable chiral auxiliary can create a nickel(II) complex that, upon alkylation, yields the desired amino acid precursor with high stereoselectivity. mdpi.com

Asymmetric catalysis is another powerful method where a small amount of a chiral catalyst generates a large quantity of a chiral product. numberanalytics.com This includes:

Chiral Ligands: These bind to a metal catalyst to create a chiral active site that directs the approach of the reactants. numberanalytics.com For instance, chiral aluminum and yttrium alkoxide complexes have been used for stereocontrolled polymerizations. nih.gov

Chiral Brønsted Acids: These can catalyze reactions like the aza-Henry reaction with high stereocontrol.

Enzyme Catalysis: Engineered enzymes, or "carbene transferases," can perform selective C-H functionalization to create chiral molecules.

The stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. numberanalytics.com By designing catalysts and reaction conditions that increase the energy difference between these transition states, chemists can achieve high enantiomeric excess. numberanalytics.com

Reactivity of the Amino and Nitrile Functional Groups

The chemical character of this compound is defined by the interplay of its two functional groups: the primary amine (-NH₂) and the nitrile (-C≡N).

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. msu.edu This nucleophilicity allows it to participate in a variety of bond-forming reactions.

Alkylation: The amine can react directly with alkyl halides in nucleophilic substitution reactions to form secondary or tertiary amines. msu.edusmolecule.com

Acylation: Reaction with acyl halides or acid anhydrides leads to the formation of amides.

The nucleophilicity of an amine generally correlates with its basicity; however, it is significantly more sensitive to steric hindrance. masterorganicchemistry.com Bulky groups around the nitrogen atom can impede its ability to attack an electrophile, thereby reducing its nucleophilic reactivity. masterorganicchemistry.com Conversely, the presence of electron-withdrawing groups can decrease nucleophilicity by reducing the electron density on the nitrogen atom. masterorganicchemistry.com

The nitrile group is a versatile functional group that can be transformed into a range of other functionalities, making it a valuable synthetic intermediate. numberanalytics.com The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.org

Key reactions of the nitrile group include:

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. numberanalytics.comlibretexts.orgpressbooks.pub This reaction typically proceeds through an amide intermediate ((2S)-2-aminobutanamide) to ultimately yield a carboxylic acid ((2S)-2-aminobutanoic acid). libretexts.orgpressbooks.pub

Reduction: The nitrile group can be reduced to a primary amine. numberanalytics.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding (2S)-butane-1,2-diamine. libretexts.orglibretexts.org Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine. libretexts.orgpressbooks.pub

Reaction with Organometallic Reagents: Nucleophiles such as Grignard reagents can add to the electrophilic carbon of the nitrile. numberanalytics.comlibretexts.org Subsequent hydrolysis of the resulting imine salt intermediate produces a ketone. libretexts.org

Table 2: Derivatization Reactions of this compound Functional Groups

Functional Group Reagent Type Product Functional Group
Amino (-NH₂) Alkyl Halide Secondary/Tertiary Amine smolecule.com
Amino (-NH₂) Acyl Halide / Anhydride Amide
Nitrile (-C≡N) H₃O⁺ / OH⁻ (aq) Carboxylic Acid (via Amide) libretexts.org
Nitrile (-C≡N) LiAlH₄ Primary Amine libretexts.orglibretexts.org

Chemical Stability under Reaction Conditions

The stability of this compound is an important consideration for its synthesis, storage, and application. As a free base, aminonitriles can be unstable at room temperature. researchgate.net For this reason, they are often converted to their hydrochloride salts, which enhances stability, improves handling, and increases water solubility. researchgate.net

The compound is susceptible to degradation under certain conditions. As noted, the presence of aqueous acid or base will lead to the hydrolysis of the nitrile group. libretexts.org Therefore, maintaining neutral and anhydrous conditions is often necessary to preserve the molecule's integrity. Storage recommendations typically include keeping the compound in an airtight container under an inert atmosphere (e.g., nitrogen) to prevent moisture-induced hydrolysis. While stable at room temperature in its salt form, some suppliers recommend refrigerated storage for long-term preservation.

Reaction Pathway Analysis of Interconversions

The chemical reactivity of this compound is characterized by the interplay of its two primary functional groups: the amino (-NH₂) group and the nitrile (-C≡N) group. The specific stereoconfiguration at the C-2 chiral center adds a crucial dimension to its reaction pathways, particularly in transformations leading to biologically significant molecules. The interconversions of this compound are primarily governed by reactions typical for α-aminonitriles, including hydrolysis, reduction, and stereospecific substitutions.

The nitrile group can undergo nucleophilic addition, while the amino group can act as a nucleophile. These dual functionalities allow this compound to serve as a versatile intermediate in organic synthesis.

Fundamental Interconversion Pathways

The primary reaction pathways for the interconversion of this compound involve the transformation of the nitrile and amino functionalities. These reactions are fundamental to the chemistry of nitriles and amines. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide intermediate, which upon further hydrolysis yields a carboxylic acid. libretexts.org In the case of this compound, this pathway is a key step in the synthesis of isoleucine isomers.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride. This converts the aminonitrile into a diamine.

Oxidation: The compound can undergo oxidation to form corresponding amides or oximes.

Reaction Type Reagents Intermediate Product Final Product Reference
Acid/Base HydrolysisH₃O⁺ or OH⁻/H₂O(2S)-2-Aminobutanamide(2S)-2-Amino-3-methylpentanoic acid (Isoleucine isomers) libretexts.org
ReductionLithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄)Not applicable(2S)-Butane-1,2-diamine
OxidationPotassium permanganate (B83412) (KMnO₄) or Hydrogen peroxide (H₂O₂)Not applicable(2S)-2-Aminobutanamide or corresponding oxime

Stereospecific Interconversions and Synthesis

The stereochemistry of this compound is central to its role as a chiral building block. Reaction pathways that proceed with high stereoselectivity are of significant interest. One such pathway involves the nucleophilic ring-opening of aziridinium (B1262131) ions. Research has demonstrated that the reaction of N-protected aziridinium ions with a cyanide nucleophile proceeds via an Sₙ2 pathway. This results in the formation of a β-amino nitrile with an inversion of stereochemistry at the site of nucleophilic attack. rsc.org While not a direct interconversion of this compound itself, this pathway is critical for the stereocontrolled synthesis of related aminonitriles and demonstrates a mechanism by which the stereocenter can be established or inverted. rsc.org

For example, the reaction of an aziridinium ion derived from an (S)-β-amino alcohol with a cyanide source leads predominantly to the (S)-β-amino nitrile, indicating a stereospecific ring-opening at the less substituted carbon. rsc.org

Reactants Conditions Major Product Stereochemical Outcome Yield Reference
N-protected (S)-aziridinium ion + Cyanide (CN⁻)CH₃CN(S)-β-Amino nitrileInversion of configuration (Sₙ2 pathway)82.2% rsc.org

Interconversion to Isoleucine Isomers

A critically important interconversion pathway for this compound is its hydrolysis to form stereoisomers of isoleucine, a branched-chain amino acid. rsc.orgresearchgate.net The hydrolysis of the nitrile group to a carboxylic acid transforms the α-aminonitrile into an α-amino acid.

The (2S) configuration of the starting material directly influences the stereochemistry of the resulting amino acid. The hydrolysis of this compound can lead to a mixture of L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) and D-alloisoleucine ((2R,3S)-2-amino-3-methylpentanoic acid). rsc.orgresearchgate.net The formation of D-alloisoleucine occurs through epimerization at the C-2 carbon, a process where the stereocenter inverts. rsc.org

The kinetics of this epimerization are influenced by several factors, including the position of the amino acid in a peptide chain and the stability of the peptide bonds. nih.gov In the context of the free amino acid, the interconversion between the L and allo-D forms represents a dynamic equilibrium. rsc.orgnih.gov

Starting Material Reaction Products Key Process Reference
This compoundHydrolysisL-Isoleucine ((2S,3S)-isomer)Retention of C-2 stereochemistry rsc.orgresearchgate.net
This compoundHydrolysis with EpimerizationD-alloisoleucine ((2R,3S)-isomer)Inversion (epimerization) of C-2 stereochemistry rsc.orgnih.gov

This pathway is fundamental in both chemical synthesis and biological contexts where isoleucine isomers are required. rsc.orgnih.gov For instance, synthetic routes have been developed to produce specific single diastereomers of isoleucine, often involving the stereoselective hydrolysis of an intermediate derived from a precursor like 2-aminobutanenitrile. google.com

Advanced Applications of 2s 2 Aminobutanenitrile in Complex Organic Synthesis

Precursor for Chiral Alpha-Amino Acids and Derivatives

Chiral α-aminonitriles, such as (2S)-2-aminobutanenitrile, are well-established precursors to α-amino acids through the Strecker synthesis, one of the oldest and most effective methods for their preparation. mdpi.commasterorganicchemistry.com The hydrolysis of the nitrile group in this compound leads to the formation of a carboxylic acid, yielding an α-amino acid. google.comgoogle.com This transformation is a cornerstone in the synthesis of both naturally occurring and unnatural amino acids. mdpi.comresearchgate.net

The enantiopurity of the starting aminonitrile is crucial for producing enantiomerically pure α-amino acids, which are vital components in pharmaceuticals and other biologically active compounds. mdpi.com The use of optically pure chiral amines in the Strecker reaction is a key strategy for achieving high asymmetric induction. mdpi.com

For instance, the hydrolysis of this compound can yield (S)-2-aminobutanoic acid. This process can be achieved under various conditions, including acidic or basic hydrolysis. google.comgoogle.com Furthermore, enzymatic methods have been developed for the dynamic kinetic resolution of racemic α-aminonitriles to produce optically pure α-amino acids. researchgate.net These methods often employ a combination of enzymes like nitrile hydratase, amidase, and racemase to achieve high yields and enantiomeric excess. researchgate.net

A notable application is in the synthesis of isoleucine diastereomers. L-isoleucine, with the (2S,3S) configuration, and L-alloisoleucine, with the (2S,3R) configuration, are both important chiral molecules. google.comwikipedia.orgwikipedia.org this compound serves as a key starting material for accessing these structures. For example, the synthesis of L-isoleucine can be envisioned through a pathway starting from this compound, where the subsequent steps would involve the stereocontrolled introduction of a methyl group at the C3 position. wikipedia.orgnih.gov Similarly, synthetic routes to L-alloisoleucine can also utilize this chiral precursor. wikipedia.orgnih.gov

Starting MaterialProductKey Transformation
This compound(S)-2-Aminobutanoic acidNitrile hydrolysis
Racemic 2-Aminobutanenitrile (B1582908)(S)-α-Aminobutyric acidDynamic kinetic resolution using NHase, ACL racemase, and L-amino acid amidase
This compoundL-Isoleucine or L-AlloisoleucineMulti-step synthesis involving stereoselective functionalization

Synthesis of Non-Proteinogenic Amino Acids

The utility of this compound extends to the synthesis of non-proteinogenic amino acids, which are amino acids not naturally encoded in the genetic code. wikipedia.orgnih.gov These unnatural amino acids are of great interest in medicinal chemistry and materials science for their ability to confer unique properties to peptides and other molecules. wikipedia.orgnih.gov

By using this compound as a chiral template, chemists can introduce a wide variety of substituents at the α-position or modify the side chain to create novel amino acid structures. The nitrile group can be hydrolyzed to a carboxylic acid, and the amino group can be protected and deprotected as needed throughout a synthetic sequence, allowing for extensive chemical manipulation. mdpi.comgoogle.com

For example, the synthesis of α,α-disubstituted α-amino acids, which are known to induce helical structures in peptides, can be achieved through the alkylation of derivatives of this compound. rsc.org The development of catalytic enantioselective methods for the synthesis of such complex amino acids is an active area of research. nih.govorganic-chemistry.org

Building Block for Nitrogen-Containing Heterocyclic Compounds

The amino and nitrile functionalities of this compound make it an excellent starting material for the synthesis of various nitrogen-containing heterocyclic compounds. smolecule.com These heterocycles are prevalent in pharmaceuticals and natural products.

The nitrile group can participate in cyclization reactions, either directly or after conversion to other functional groups like amides or carboxylic acids. The amino group can act as a nucleophile or be incorporated into a heterocyclic ring. For example, condensation of this compound with a dicarbonyl compound could lead to the formation of chiral dihydropyrazines or other related heterocycles.

Furthermore, the derived (S)-2-aminobutanamide can be a key intermediate. google.comlookchem.com For instance, it is a precursor in the synthesis of Levetiracetam, an antiepileptic drug, where the chiral amine is crucial for the drug's activity. google.comgoogle.com

Role as an Intermediate in Multi-Step Synthetic Sequences

This compound often serves as a crucial intermediate in complex, multi-step synthetic sequences. fl.edusavemyexams.comyoutube.com Its chirality is carried through the synthesis, ultimately influencing the stereochemistry of the final product. The nitrile and amino groups provide handles for a wide range of chemical transformations, allowing for the construction of intricate molecular architectures. smolecule.com

An example of its role as an intermediate can be found in the synthesis of complex natural products or pharmaceutical agents. smolecule.com For instance, in the synthesis of TAK-659, a SYK inhibitor, this compound is a key intermediate. smolecule.com The synthesis involves a multi-step process where the chiral center of the aminonitrile is preserved and incorporated into the final complex structure. smolecule.com

The ability to perform reactions chemoselectively on either the amino or nitrile group is a significant advantage. The amino group can be protected while the nitrile is transformed, or vice versa, enabling a high degree of control over the synthetic route.

Development of Chiral Scaffolds and Ligands

The chiral nature of this compound makes it a valuable component in the design and synthesis of chiral scaffolds and ligands for asymmetric catalysis. snnu.edu.cnnih.gov Chiral ligands are essential for the development of enantioselective catalysts, which are used to produce single-enantiomer drugs and other fine chemicals. nih.govchiralpedia.com

Derivatives of this compound can be incorporated into larger molecular frameworks to create new chiral ligands. The amino group can be functionalized to coordinate with a metal center, while the chiral backbone induces asymmetry in the catalytic environment. For example, the amino group could be converted into a phosphine (B1218219), an oxazoline (B21484), or other common ligating groups.

The development of new chiral ligands is a continuous effort in organic chemistry, and building blocks like this compound provide a readily available source of chirality. mdpi.comnih.gov These ligands can be employed in a variety of asymmetric transformations, including hydrogenations, C-H functionalizations, and conjugate additions. nih.gov

Application AreaRole of this compoundExample Products/Molecules
Chiral Alpha-Amino AcidsPrecursorL-Isoleucine, L-Alloisoleucine, Non-proteinogenic amino acids
Nitrogen-Containing HeterocyclesBuilding BlockLevetiracetam intermediates, Chiral dihydropyrazines
Multi-Step SynthesisIntermediateTAK-659
Chiral Scaffolds and LigandsChiral SourceChiral phosphine ligands, Chiral oxazoline ligands

Theoretical and Computational Chemistry Studies on 2s 2 Aminobutanenitrile

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions involving aminonitriles. These methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction barriers, providing a quantitative understanding of reaction pathways.

Density Functional Theory (DFT) for Reaction Barriers and Pathways

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex reaction mechanisms. nih.gov It is used to calculate the electronic structure of molecules to predict geometries, reaction energies, and the energy barriers that control reaction rates. chemrxiv.orgscipost.org

In the context of aminonitriles, DFT calculations have been employed to investigate various transformations. For instance, studies on the reaction of α-aminonitriles with aminothiols like cysteine have used the B3LYP functional with the 6-31g(d,p) basis set and a polarizable continuum model (PCM) to account for solvent effects. mdpi.com These calculations support experimental results and help delineate plausible prebiotic chemical pathways. mdpi.com Similarly, the mechanism of cycloaddition reactions involving nitrile-derived compounds has been explored using functionals like M06-2X with the Def2TZVP basis set, successfully predicting regioselectivity and confirming radical-mediated pathways over concerted ones. mdpi.com

The choice of DFT functional and basis set is critical and can influence the calculated energy barriers. wur.nl For example, in studying the transimination reactions of related imine compounds, calculations using the ωB97XD functional found that a proposed four-membered ring transition state had a very high activation energy. However, including explicit solvent or catalyst molecules (in this case, ethylamine (B1201723) molecules acting as proton shuttles) in the model revealed a much lower, more experimentally consistent energy barrier of 23.2 kcal/mol. wur.nl This highlights the power of DFT to model complex, mediated reaction pathways.

Table 1: Examples of DFT Methods for Reaction Barrier Calculations

Reaction Type DFT Functional Basis Set Solvent Model Key Finding Reference
Aminonitrile + Aminothiol B3LYP 6-31g(d,p) PCM (water) Supported experimental reaction pathway. mdpi.com
[3+2] Cycloaddition M06-2X Def2TZVP SMD (MeCN) Radical mechanism favored over concerted pathway. mdpi.com
Imine Condensation/Transimination ωB97XD 6-311G(2d,2p) Acetonitrile Amine-mediated proton shuttle lowers barrier significantly. wur.nl

Computational Analysis of Electronic Structure and Reactivity Descriptors

Beyond reaction pathways, computational methods are used to analyze the fundamental electronic structure of aminonitriles. fortunejournals.comrsc.org This analysis provides insights into their inherent reactivity through various calculated descriptors. Theoretical calculations can predict that α-aminonitriles are intrinsically more reactive than other types of nitriles. mdpi.com

Reactivity descriptors derived from the electronic structure include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's ability to act as an electron donor or acceptor, respectively. The energy gap between them is a measure of chemical reactivity.

Mulliken and Natural Bond Orbital (NBO) Charges: These methods partition the total electron density among the atoms in a molecule, providing insight into electrostatic interactions and identifying nucleophilic or electrophilic sites.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution around a molecule, highlighting regions prone to electrostatic interaction with other reactants.

These descriptors are crucial for understanding why certain reactions occur and for predicting how changes in molecular structure (e.g., adding substituent groups) will affect reactivity. wur.nl

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of molecules over time. nih.govbiorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of molecular flexibility and the influence of the surrounding environment. nih.gov

For a flexible molecule like (2S)-2-aminobutanenitrile, MD simulations can explore the potential energy surface to identify stable conformations and the energy barriers between them. nih.gov This is particularly important for understanding its behavior in solution, where interactions with solvent molecules can stabilize or destabilize certain conformers.

Solvent effects are critical to chemical reactivity and molecular behavior. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of phenomena such as:

Solvation Shell Structure: Analyzing the radial distribution functions of solvent molecules around the solute to understand how the solvent organizes itself. mdpi.com

Solvent-Accessible Surface Area: Determining which parts of the molecule are exposed to the solvent and available for interaction. mdpi.com

Hydrogen Bonding: Tracking the formation and breaking of hydrogen bonds between the aminonitrile and protic solvents.

Thermodynamic Properties: Simulating systems at different temperatures and pressures to understand phenomena like aggregation or dissolution in various solvents. osf.iobsz-bw.de

Recent studies have even employed constant pH MD simulations to investigate how changes in pH affect the protonation states, structure, and dynamics of peptides, a technique that could be applied to aminonitriles to understand their behavior in different chemical environments. nih.gov

Prediction of Stereoselectivity in Asymmetric Reactions

Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is of paramount importance in chemistry. uwindsor.cafrontiersin.org Computational chemistry is a powerful tool for predicting and explaining the stereochemical outcome of such reactions. By calculating the energies of the transition states leading to different stereoisomers, one can predict which product will be favored.

For reactions involving aminonitriles, theoretical models can elucidate the origin of stereoselectivity. For example, in the asymmetric aza-Henry reaction to produce cyclic amines, DFT calculations have been used to propose a transition state model that explains the observed enantioselectivity. rsc.org Similarly, in sugar-catalyzed reactions that produce amino acid precursors, theoretical calculations have revealed that the observed chiral preference arises from pseudoenantiomeric transition state structures. researchgate.net

A sophisticated approach combines molecular docking with MD simulations to predict the enantioselectivity of enzymes. nih.gov In one such protocol developed for ω-transaminases, the external aldimine intermediates for both (R)- and (S)-enantiomers are docked into the enzyme's active site. Subsequent MD simulations are run to sample conformations, and the frequency of "near-attack conformations" (NACs) is used to quantitatively predict the enantiomeric excess, showing good agreement with experimental values. nih.gov

Table 2: Computational Approaches for Predicting Stereoselectivity

Method System/Reaction Finding Reference
DFT Calculations Asymmetric aza-Henry reaction A transition state model was proposed to explain the observed enantioselectivity. rsc.org
Theoretical Calculations Sugar-catalyzed synthesis of amino acid precursors The chiral preference was attributed to pseudoenantiomeric transition state structures. researchgate.net

Theoretical Modeling of Enzymatic Catalysis Involving Aminonitriles

Aminonitriles are key intermediates in both chemical and enzymatic syntheses of valuable α-amino acids and their derivatives. frontiersin.orgresearchgate.net Theoretical modeling plays a crucial role in understanding the mechanisms of enzymes that process these substrates, such as nitrilases and nitrile hydratases. frontiersin.orgtubitak.gov.tr

Enzymatic reactions involving aminonitriles are often coupled with their chemical synthesis in chemoenzymatic processes. For example, the Strecker synthesis can produce a racemic aminonitrile, which is then resolved by an enantioselective enzyme in a process known as a dynamic kinetic resolution. frontiersin.org Computational models can help understand how the enzyme achieves its high selectivity.

Theoretical modeling of these enzymatic systems often involves a multi-scale approach:

Docking: Placing the aminonitrile substrate into the enzyme's active site to identify plausible binding poses.

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid method where the reacting core of the system (the substrate and key active site residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more efficient molecular mechanics. This allows for the study of bond-breaking and bond-forming events within the complex enzyme environment.

Molecular Dynamics (MD): Simulating the dynamics of the entire enzyme-substrate complex to understand how protein flexibility and conformational changes contribute to catalysis. plos.org

For enzymes like ω-transaminases, which convert ketones to chiral amines, computational protocols model the reaction intermediates (e.g., the external aldimine) to predict both substrate scope and enantioselectivity. nih.gov These theoretical investigations are essential for understanding natural enzymatic processes and for the rational design of new biocatalysts for synthetic applications. tubitak.gov.tr

Spectroscopic and Structural Characterization Methodologies for 2s 2 Aminobutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of (2S)-2-aminobutanenitrile. By analyzing the chemical environment of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a complete picture of the molecule's structure can be assembled. bhu.ac.in

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. Electronegative atoms like nitrogen shift the signals of nearby protons downfield. libretexts.org The expected approximate chemical shifts for the protons in this compound are influenced by their proximity to the amine and nitrile groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.in The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. For instance, the carbon of the nitrile group (C≡N) appears in a distinct region of the spectrum compared to the aliphatic carbons. The carbon atom attached to the amine group is also shifted downfield due to the electronegativity of the nitrogen atom. libretexts.org

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
CH₃~1.0-1.2~10-15
CH₂~1.5-1.8~25-35
CH~3.5-3.8~37-45
C≡NN/A~115-125
NH₂~1.5-3.0 (broad)N/A

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Advanced NMR techniques such as 2D Correlation Spectroscopy (COSY) can be used to establish the connectivity between protons on adjacent carbons, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. mgcub.ac.in These techniques measure the vibrational frequencies of the bonds within a molecule. tanta.edu.eg

Infrared (IR) Spectroscopy: For a molecule to be IR active, its dipole moment must change during the vibration. libretexts.org In this compound, the key functional groups give rise to characteristic absorption bands:

N-H stretch: The primary amine group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H stretch: The aliphatic C-H bonds of the ethyl group will absorb in the 2850-2960 cm⁻¹ region.

C≡N stretch: The nitrile group exhibits a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. This is a highly characteristic peak for nitriles.

N-H bend: The scissoring vibration of the primary amine group appears in the 1590-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. libretexts.org It often provides complementary information to IR spectroscopy. edinst.com For this compound, the C≡N stretch is also a prominent feature in the Raman spectrum. The symmetric vibrations of the carbon backbone are also typically strong in Raman spectra.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) **Typical Raman Frequency (cm⁻¹) **
Amine (-NH₂)N-H stretch3300-3500 (two bands)3300-3500
Amine (-NH₂)N-H bend1590-1650Weak
Alkyl (C-H)C-H stretch2850-29602850-2960
Nitrile (-C≡N)C≡N stretch2220-2260 (sharp, medium)2220-2260 (strong)

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of its atoms, including bond lengths, bond angles, and torsional angles. wikipedia.org

Crucially, for a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute configuration, confirming the 'S' stereochemistry at the chiral center (the carbon atom bonded to the amine and nitrile groups). This technique provides unambiguous proof of the enantiomeric form present in the crystal. The data obtained also reveals information about intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the packing of the molecules in the solid state.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides crucial information about the molecular weight and the structural components of this compound.

Upon ionization, typically through methods like electrospray ionization (ESI) or electron ionization (EI), the molecule forms a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The mass of this ion confirms the molecular formula of the compound (C₄H₈N₂), which has a monoisotopic mass of approximately 84.07 Da. nih.gov

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns can provide valuable structural information. libretexts.org For this compound, common fragmentation pathways could include:

Loss of the ethyl group (•CH₂CH₃) to give a fragment ion.

Loss of the nitrile group (•CN).

Alpha-cleavage adjacent to the amine group.

The resulting mass spectrum, a plot of ion intensity versus m/z, serves as a molecular fingerprint.

Interactive Data Table: Key Mass Spectrometry Data for this compound

Parameter Value Information Provided
Molecular FormulaC₄H₈N₂Elemental Composition
Molecular Weight84.12 g/mol Molar Mass
Monoisotopic Mass84.0687 uExact Mass
Molecular Ion Peak [M]⁺m/z ≈ 84Confirmation of Molecular Mass
Key Fragment IonsVariableStructural Information

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-aminobutanenitrile, and what key reaction conditions influence product yield and enantiomeric purity?

  • Methodological Answer : The primary synthesis involves heating halogenoalkanes under reflux with sodium/potassium cyanide in ethanol. Reaction temperature, solvent polarity, and catalyst selection critically impact yield and stereochemical outcomes. For example, ethanol as a solvent facilitates nucleophilic substitution, while controlled heating prevents racemization . Enantiomeric purity can be monitored via chiral HPLC or polarimetry, with optimized conditions (e.g., low-temperature quenching) preserving the (2S)-configuration.

Q. How does this compound function as an intermediate in organic synthesis, and what functional group transformations are typically employed?

  • Methodological Answer : The nitrile group enables conversions to amines (via reduction with LiAlH₄), carboxylic acids (via hydrolysis), or heterocycles (via cyclization with carbonyl compounds). For instance, catalytic hydrogenation over Raney nickel selectively reduces the nitrile to a primary amine, while acidic hydrolysis yields 2-aminobutyric acid derivatives. Its amino group also participates in Schiff base formation, useful for synthesizing imine-linked pharmaceuticals .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. The compound’s nitrile group poses toxicity risks, requiring emergency protocols (e.g., immediate washing with water, antidote availability). Storage in inert atmospheres (argon/nitrogen) prevents degradation, and waste should be neutralized with oxidizing agents (e.g., KMnO₄) before disposal .

Advanced Research Questions

Q. What methodological approaches optimize enantiomeric excess in asymmetric synthesis of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-ruthenium complexes) enhance stereocontrol. Kinetic resolution via lipase-mediated transesterification can separate enantiomers, while reaction monitoring with chiral stationary phase GC/MS ensures fidelity. Recent advances include photoactivated asymmetric catalysis, achieving >95% ee under UV irradiation .

Q. How should researchers address contradictory findings in reported biological activities of this compound?

  • Methodological Answer : Systematic meta-analysis of assay conditions (e.g., cell lines, solvent concentrations) identifies confounding variables. For example, discrepancies in cardiovascular effects may arise from differences in in vitro vs. in vivo models. Replicating studies under standardized protocols (e.g., ISO 10993 for cytotoxicity) and applying statistical tools (e.g., ANOVA with post hoc tests) clarify reproducibility .

Q. In designing SAR studies for this compound derivatives, what modifications enhance pharmacological efficacy while minimizing off-target effects?

  • Methodological Answer : Substituent engineering at the amino and nitrile groups alters bioactivity. For example, benzyl protection of the amino group improves blood-brain barrier penetration, while fluorination at the β-carbon enhances metabolic stability. Computational docking (e.g., AutoDock Vina) predicts binding affinities to target receptors, guiding rational design. In vitro screening against cytochrome P450 enzymes assesses metabolic liability early in development .

Data Presentation and Analysis

  • Key Techniques : Use SI units, structural formulas, and reaction mechanisms per IUPAC guidelines . For crystallographic data, apply SHELXL refinement (e.g., CCDC deposition) .
  • Statistical Tools : Employ R or Python for regression analysis of synthetic yield vs. reaction parameters. Report uncertainties using 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.